1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

kinase selectivity profiling pyrazolo[3,4-d]pyrimidine SAR computational target prediction

This 1H-pyrazolo[3,4-d]pyrimidin-4-amine features a unique 2,4-dimethylphenyl N(1)-substituent that imposes steric constraints on the core-aryl dihedral angle, absent in the 3,4-dimethylphenyl regioisomer (CAS 890886-68-7). The 4-ethylphenylamino C(4)-substituent provides a ~1.0 logP increment for lipophilic pocket occupancy studies. With zero publicly reported bioactivity data across PubChem, ChEMBL, and BindingDB, this scaffold offers a patentable starting point for target identification via chemical proteomics. Ideal for kinome-wide profiling (KinomeScan, thermal shift) and HPLC/UPLC method development for regioisomeric purity determination.

Molecular Formula C21H21N5
Molecular Weight 343.434
CAS No. 393822-84-9
Cat. No. B2440355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS393822-84-9
Molecular FormulaC21H21N5
Molecular Weight343.434
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=C(C=C(C=C4)C)C
InChIInChI=1S/C21H21N5/c1-4-16-6-8-17(9-7-16)25-20-18-12-24-26(21(18)23-13-22-20)19-10-5-14(2)11-15(19)3/h5-13H,4H2,1-3H3,(H,22,23,25)
InChIKeyUXWQZURUWZUTFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393822-84-9): Procurement-Grade Structural Overview and Kinase Scaffold Identity


1-(2,4-Dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393822-84-9) is a fully synthetic, small-molecule heterocycle (C21H21N5, MW 343.43) built on the privileged 1H-pyrazolo[3,4-d]pyrimidine core [1]. This scaffold is a validated ATP-competitive kinase inhibitor pharmacophore, with several derivatives progressing to FDA approval (e.g., ibrutinib) or advanced preclinical development against tyrosine kinases including VEGFR2, RET, Src, and Abl [2][3]. The compound's specific substitution pattern—a 2,4-dimethylphenyl group at N(1) and a 4-ethylphenylamino group at C(4)—generates a unique structural fingerprint that distinguishes it from the hundreds of commercially available pyrazolo[3,4-d]pyrimidin-4-amine analogs. At the time of this analysis, no peer-reviewed biological activity data (IC50, Kd, cellular potency) were retrievable for this exact compound in authoritative databases including PubChem, ChEMBL, or BindingDB, nor were quantitative data found in primary research articles or patents [4].

Why In-Class Pyrazolo[3,4-d]pyrimidin-4-amines Cannot Substitute for 1-(2,4-Dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Target Profiling and SAR Campaigns


The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is exquisitely sensitive to substitution pattern, with well-documented examples showing that a single methyl group migration on the N(1)-aryl ring or a subtle change in the C(4)-aniline substituent can produce log-fold shifts in kinase selectivity and cellular potency [1]. For example, published SAR optimization of the lead CLM3 demonstrated that varying the 4-substituent across three derivative series (8a–g, 9a–g, 10a–g) markedly altered inhibitory profiles against VEGFR2 and RET—including acquisition of activity against the imatinib-resistant RET(V804L) mutant that was absent in the parent compound [2]. Consequently, substituting 1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a regioisomer (e.g., 3,4-dimethylphenyl at N(1)), an N-des-ethyl analog, or a scaffold-hopping congener introduces unpredictable changes in target engagement, cellular permeability, and metabolic stability. Without experimental binding or inhibition data for this specific compound, no in-class analog can be assumed to recapitulate its biochemical behavior.

Quantitative Differentiation Evidence for 1-(2,4-Dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Comparative Structural and Predicted Pharmacological Analysis


Target Engagement Profile: Prediction of Kinase Selectivity Differentiation Versus Regioisomeric and N-Des-Ethyl Analogs

Direct experimental target engagement data (IC50, Kd, KinomeScan profiling) are not publicly available for this compound. The differentiation claim rests on two well-established class-level SAR principles: (i) the identity and position of substituents on the N(1)-aryl ring gate hinge-region interactions in the kinase ATP pocket, and (ii) the C(4)-aniline para-substituent modulates DFG-loop and back-pocket occupancy [1]. In a published series of 4-substituted pyrazolo[3,4-d]pyrimidines, structural optimization of the CLM3 lead yielded compounds with IC50 values spanning from sub-micromolar to >10 µM against VEGFR2 and RET, depending exclusively on the C(4) substituent [2]. The 4-ethyl group on the target compound's aniline ring is anticipated to engage a distinct hydrophobic sub-pocket compared to the unsubstituted phenyl or 4-chloro analogs. Absent head-to-head profiling data, the unique combination of 2,4-dimethylphenyl at N(1) and 4-ethylphenylamino at C(4) constitutes a structurally enumerable and synthetically tractable differentiation that no commercially available or literature-described analog replicates .

kinase selectivity profiling pyrazolo[3,4-d]pyrimidine SAR computational target prediction

N(1)-Aryl Substituent Positional Isomerism: 2,4-Dimethylphenyl vs. 3,4-Dimethylphenyl Differentiation

The closest commercially available analog is 1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890886-68-7), which differs solely by the position of the dimethyl substitution on the N(1)-phenyl ring (3,4- vs. 2,4-) [1]. Published SAR on 4-aminopyrazolo[3,4-d]pyrimidine kinase inhibitors demonstrates that the ortho-methyl group can sterically influence the dihedral angle between the pyrazolo[3,4-d]pyrimidine core and the N(1)-aryl ring, thereby altering hinge-region hydrogen-bonding geometry [2]. In the 2,4-dimethylphenyl isomer of the target compound, the ortho-methyl group restricts rotational freedom more significantly than in the 3,4-dimethylphenyl comparator, which is expected to produce differential kinase selectivity. Quantitatively, in analogous pyrazolo[3,4-d]pyrimidine series, an ortho-substituent shift from hydrogen to methyl has been reported to alter kinase IC50 values by 5- to 50-fold depending on the target [2].

regioisomeric differentiation kinase hinge binding pyrazolo[3,4-d]pyrimidine scaffold

C(4)-Aniline para-Ethyl Substituent: Predicted Lipophilic and Steric Differentiation from para-H and para-Cl Analogs

The target compound carries a 4-ethylphenylamino substituent at C(4). The closest literature-described analogs in the pyrazolo[3,4-d]pyrimidin-4-amine class commonly feature unsubstituted phenylamino, 4-chlorophenylamino, or 4-methoxyphenylamino groups at this position [1]. The 4-ethyl substituent increases calculated logP by approximately 1.0 unit relative to the unsubstituted phenylamino analog, while providing a distinct steric profile (van der Waals volume increment of approximately 22 ų vs. -H). In published SAR studies, the para-substituent on the C(4)-aniline ring has been shown to directly modulate potency against RET and VEGFR2, with the para-chloro derivative of CLM3 displaying a >10-fold shift in RET IC50 compared to the unsubstituted parent [2]. The 4-ethyl group is expected to sample a different lipophilic binding pocket geometry than either 4-Cl or 4-H, producing a unique selectivity fingerprint.

lipophilic efficiency kinase back-pocket occupancy 4-anilino pyrazolo[3,4-d]pyrimidine SAR

Synthetic Tractability and Regioisomeric Purity: Tangible Quality Metric for Procurement Decisions

The synthesis of 1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine requires regioselective N(1)-arylation and C(4)-amination steps. The constitutional isomer 1-(2,4-dimethylphenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ortho-ethylaniline) and the N(1)-regioisomer 1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine represent the most probable synthetic impurities . Published synthetic protocols for 4-aminopyrazolo[3,4-d]pyrimidines indicate that regioisomeric purity exceeding 95% (as determined by HPLC at 254 nm) is the minimum threshold for reliable biological testing; below this level, contaminating regioisomers can confound kinase profiling results, as even 5% of a more potent isomer can dominate the observed activity [1]. Currently, no vendor-provided analytical data (NMR, HPLC purity, regioisomeric ratio) were publicly available for this compound from non-excluded suppliers at the time of this analysis.

regioisomeric purity pyrazolo[3,4-d]pyrimidine synthesis analytical characterization

Absence of Public Bioactivity Data as a Key Decision Factor in Procurement Strategy

A systematic search of PubChem, ChEMBL, BindingDB, and primary literature (PubMed) for CAS 393822-84-9 returned zero quantitative bioactivity records as of April 2026 [1]. This places the compound in the category of 'dark chemical matter'—a compound with no reported biological activity despite commercial availability. In the context of pyrazolo[3,4-d]pyrimidine screening libraries, such compounds carry both opportunity (novel target space, freedom from prior art) and risk (unknown pharmacology, potential pan-assay interference). By contrast, structurally related compounds such as CLM3 (CAS 1312024-59-1) have published IC50 values against VEGFR2, RET, EGFR, and multiple additional kinases . For a procurement decision, the data-void status of the target compound demands explicit acknowledgment: any screening campaign must budget for full analytical characterization and de novo kinase profiling rather than relying on literature-precedented activity.

dark chemical matter screening library selection compound procurement risk assessment

Prioritized Research and Industrial Application Scenarios for 1-(2,4-Dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Kinase Selectivity Profiling with Ortho-Methyl Steric Probe: Differentiating Hinge-Region Binding Modes from 3,4-Dimethylphenyl Regioisomers

The 2,4-dimethylphenyl N(1)-substituent imposes a steric constraint on the core-aryl dihedral angle that is absent in the 3,4-dimethylphenyl regioisomer [1]. This compound is specifically suited for kinome-wide profiling campaigns (e.g., KinomeScan or thermal shift assays) designed to map how ortho-methyl steric effects rewire kinase selectivity relative to meta/para-substituted analogs. Published SAR demonstrates that analogous ortho-substituent changes can produce 5- to 50-fold IC50 shifts across kinase targets [2].

C(4)-Aniline Lipophilic Scanning: Probing Back-Pocket Tolerance with 4-Ethylphenylamino Substituent

The 4-ethylphenylamino group provides a calculated logP increment of ~1.0 and VDW volume increment of ~22 ų relative to the unsubstituted phenylamino baseline [1]. This compound is positioned for structure-activity relationship (SAR) campaigns investigating lipophilic pocket occupancy in kinases where published para-chloro and para-methoxy analogs have shown differential activity—notably RET and VEGFR2, where para-substitution produced >10-fold potency shifts in published CLM3 optimization studies [3].

Chemical Probe Development for Dark Kinase Space: De Novo Target Deconvolution via Chemical Proteomics

As a compound with zero publicly reported bioactivity data across PubChem, ChEMBL, and BindingDB, this molecule represents an opportunity for target identification via chemical proteomics (e.g., kinobeads pull-down with quantitative mass spectrometry) [1]. The absence of prior biological annotation makes any discovered target engagement novel and patentable, contrasting with extensively characterized analogs like CLM3 whose target space is already densely populated in the literature [2].

Regioisomeric Purity Reference Standard for Analytical Method Development in Pyrazolo[3,4-d]pyrimidine Quality Control

The compound's well-defined regioisomeric relationship with 1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890886-68-7) makes it a candidate for developing HPLC or UPLC methods capable of resolving N(1)-aryl positional isomers [1]. For industrial procurement, establishing a validated method for regioisomeric purity determination is prerequisite to using this compound in any regulated screening or lead optimization workflow [2].

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